![molecular formula C19H22ClN3O3S B244658 3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244658.png)
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, commonly known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, chemical synthesis, and biological studies.
Wirkmechanismus
The mechanism of action of CMMPB is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. For instance, CMMPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, CMMPB can induce cell death in cancer cells, making it a potential anticancer drug candidate.
Biochemical and physiological effects:
CMMPB has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. For instance, CMMPB has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. Additionally, CMMPB has been shown to affect various physiological processes such as blood pressure regulation and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using CMMPB in lab experiments is its high potency and selectivity, which makes it an ideal chemical probe for investigating specific biological processes. Additionally, CMMPB is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using CMMPB is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CMMPB. One of the potential areas of research is the development of CMMPB-based drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, future research could focus on investigating the specific mechanisms of action of CMMPB and its potential applications in other areas of scientific research such as chemical synthesis and material science.
Synthesemethoden
The synthesis of CMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The primary method for synthesizing CMMPB involves the reaction of 3-chloro-4-methylbenzoic acid with 4-(methylsulfonyl)-1-piperazine in the presence of a suitable catalyst. The resulting product is then further reacted with 4-bromoaniline to obtain the final product, CMMPB.
Wissenschaftliche Forschungsanwendungen
CMMPB has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of CMMPB is in drug development, where it has been shown to exhibit promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, CMMPB has been used as a chemical probe in biological studies to investigate the role of specific proteins and enzymes in various cellular processes.
Eigenschaften
Molekularformel |
C19H22ClN3O3S |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-3-4-15(13-18(14)20)19(24)21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
JAFDQWCXYRCVIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
